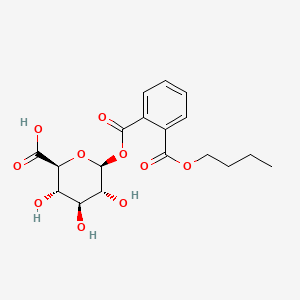
Monobutyl phthalate acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monobutyl phthalate acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C18H22O10 and a molecular weight of 398.36 . It is primarily used in proteomics research and is known for its role in the detoxification process of phthalates . This compound is a glucuronide conjugate of monobutyl phthalate, which is a metabolite of dibutyl phthalate, a commonly used plasticizer .
Méthodes De Préparation
The synthesis of Monobutyl phthalate acyl-beta-D-glucuronide involves the conjugation of monobutyl phthalate with glucuronic acid. This reaction typically requires specific conditions to ensure the successful formation of the glucuronide conjugate. The industrial production methods for this compound are not extensively documented, but it is generally produced for research purposes and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Monobutyl phthalate acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Monobutyl phthalate acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used to study the detoxification processes of phthalates and their metabolites.
Biology: It helps in understanding the metabolic pathways and the role of glucuronidation in detoxification.
Medicine: It is used in toxicological studies to investigate the potential health effects of phthalates.
Mécanisme D'action
The mechanism of action of Monobutyl phthalate acyl-beta-D-glucuronide involves its role in the detoxification processThis reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the substrate, making it more water-soluble and easier to excrete from the body .
Comparaison Avec Des Composés Similaires
Monobutyl phthalate acyl-beta-D-glucuronide can be compared with other similar compounds, such as:
Monobutyl Phthalate-d4 Acyl-β-D-glucuronide: This is a deuterium-labeled metabolite of monobutyl phthalate, used for precise tracing in studies of phthalate metabolism.
Monobutyl Phthalate Glucuronide: Another glucuronide conjugate of monobutyl phthalate, used in similar research applications.
The uniqueness of this compound lies in its specific structure and its role in the detoxification process, making it a valuable compound for research in various scientific fields .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTNBUBWGRBAFE-PCBYGDGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858130 |
Source


|
| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85209-81-0 |
Source


|
| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)






![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)
